3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid
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Overview
Description
3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid is a specialized organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thietane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further reactions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like trifluoroacetic acid, and oxidizing/reducing agents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then form covalent or non-covalent interactions with target molecules. The thietane ring’s sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
3-(tert-Butoxycarbonylamino)thietane-3-carboxylic acid can be compared with other similar compounds, such as:
3-(tert-Butoxycarbonylamino)thietane-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
3-(tert-Butoxycarbonylamino)thiolane-3-carboxylic acid: Contains a thiolane ring (five-membered ring with sulfur) instead of a thietane ring.
3-(tert-Butoxycarbonylamino)thietane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thietane ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H15NO4S |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]thietane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c1-8(2,3)14-7(13)10-9(6(11)12)4-15-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
FOYHWFTWLXXFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CSC1)C(=O)O |
Origin of Product |
United States |
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